7-chloro-2-methyl-3,1-benzoxazin-4-one
Overview
Description
7-Chloro-2-methyl-3,1-benzoxazin-4-one is a chemical compound with the molecular formula C9H6ClNO2. It belongs to the class of benzoxazines, which are organic compounds containing a benzene ring fused to an oxazine ring. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-methyl-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chlorosalicylhydroxamic acid with crotonaldehyde in the presence of hydrogen chloride and glacial acetic acid . This reaction leads to the formation of the desired benzoxazinone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-methyl-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of various substituted benzoxazinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazinones and amine derivatives, which have different applications in research and industry.
Scientific Research Applications
7-Chloro-2-methyl-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of fused heterocycles like quinazolin-4-one.
Industry: It is used in the development of new materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 7-chloro-2-methyl-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as an inhibitor of interleukin-1, which plays a role in immune and inflammatory responses.
Pathways Involved: By inhibiting interleukin-1, the compound can modulate various immune pathways, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
- 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- 7-Amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one
Comparison:
- 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: This compound has a similar structure but differs in the position of the chlorine atom and the presence of a different functional group .
- 7-Amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one: This compound contains an amino group, which imparts different chemical properties and reactivity .
Uniqueness: 7-Chloro-2-methyl-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which contribute to its distinct chemical and biological properties.
Biological Activity
7-chloro-2-methyl-3,1-benzoxazin-4-one is a member of the benzoxazinone family, which has garnered significant attention due to its diverse biological activities. This compound, like its analogs, exhibits a range of pharmacological properties including anticancer, antibacterial, antifungal, and anti-inflammatory effects. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and agriculture.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzoxazinone core that is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of benzoxazinone derivatives, including this compound, as anticancer agents. These compounds have demonstrated inhibitory effects on various cancer cell lines through mechanisms such as induction of apoptosis and inhibition of cell proliferation. For instance, research indicates that certain benzoxazinones can inhibit serine proteases involved in cancer progression, thereby exhibiting therapeutic potential against tumors .
Antibacterial and Antifungal Activity
Benzoxazinones have been evaluated for their antibacterial and antifungal properties. In vitro studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The compound has also been tested against several fungal pathogens, showing varying degrees of efficacy. For example:
Pathogen | Minimum Inhibitory Concentration (MIC) | % Inhibition at 1000 ppm |
---|---|---|
Sclerotium rolfsii | 500 ppm | 79.6% |
Rhizoctonia solani | No significant inhibition observed | 0% |
These results suggest that while the compound is effective against certain pathogens, its efficacy can vary significantly depending on the organism .
Anti-inflammatory Effects
The anti-inflammatory properties of benzoxazinones are attributed to their ability to inhibit pro-inflammatory mediators. Studies have indicated that these compounds can reduce inflammation markers in vitro and in vivo, suggesting a potential role in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Serine Protease Inhibition : The compound acts as an inhibitor of serine proteases, which play critical roles in various physiological processes including inflammation and cancer progression .
- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and fungal cell membrane integrity, leading to microbial cell death .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through various signaling pathways .
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Anticancer Activity : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .
- Evaluation Against Fungal Pathogens : Another study assessed the antifungal activity against multiple strains of fungi. The results indicated that while some strains were susceptible to treatment at higher concentrations, others showed resistance .
Properties
IUPAC Name |
7-chloro-2-methyl-3,1-benzoxazin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-5-11-8-4-6(10)2-3-7(8)9(12)13-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQIQAQXHDSJFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221060 | |
Record name | 4H-3,1-Benzoxazin-4-one, 7-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708-73-6 | |
Record name | 7-Chloro-2-methyl-3,1-benzoxazin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=708-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-3,1-Benzoxazin-4-one, 7-chloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-3,1-Benzoxazin-4-one, 7-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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